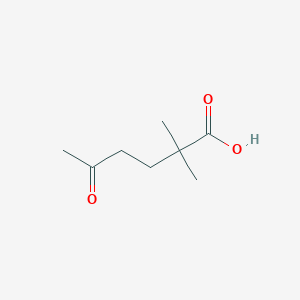![molecular formula C17H20F3N3S B2486477 6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625377-25-5](/img/structure/B2486477.png)
6-Cyclopropyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyridine derivatives, including structures similar to the compound , often involves multi-component condensation reactions. For instance, Demidov et al. (2021) describe a diastereoselective synthesis of trans-4,5-dihydrofuran-3-carbonitriles via a three-component reaction involving β-ketonitriles, carbonyl- and semistabilized pyridinium ylide precursors, and aldehydes, facilitated by piperidine. This process highlights the intricate synthesis routes that can lead to pyridine derivatives with varied functional groups and structural complexity (Demidov et al., 2021).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with cyclopropyl and trifluoromethyl groups, can be elucidated using crystallography. Moustafa and Girgis (2007) synthesized and determined the crystal structures of similar compounds, which provides insights into the configuration, bond lengths, and angles critical for understanding the molecular geometry and electronic structure of such complex molecules (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
Pyridine derivatives engage in various chemical reactions, including cyclization and substitution. For example, the synthesis of 2-amino-4-(4methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine by Feng (2011) through a one-pot, three-component reaction highlights the compound's reactivity and the influence of substituents on its chemical behavior (Feng, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is involved in the synthesis of diverse heterocyclic systems, like thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and quinazoline derivatives, as part of exploratory research in organic chemistry. These compounds are often characterized using elemental analysis and spectral data (Abdelriheem, Ahmad, & Abdelhamid, 2015).
- It has been used in a domino reaction for synthesizing 2H-Pyrano-[4'',3'',2'':4',5']chromeno[2',3':4,5]thieno-[2,3-b]pyridin-2-ones. This reaction is notable for its ability to create novel heterocyclic systems with potential applications in pharmaceuticals and materials science (Bondarenko et al., 2016).
Potential Biomedical Applications
- The compound has been included in the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which show promise as antibacterial agents. This research highlights its role in creating novel antibiotics (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
- Synthesis of 2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine derivatives using this compound has been explored. These derivatives have potential applications in drug development due to their unique chemical structure (Koltsov, 2019).
Molecular Interactions and Docking Studies
- The compound's derivatives have been the subject of molecular docking studies, particularly focusing on their interactions with proteins like Nicotinamidephosphoribosyltransferase (NAMPT). These studies are essential for understanding the potential therapeutic applications of these compounds (Venkateshan et al., 2019).
Propiedades
IUPAC Name |
6-cyclopropyl-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3S/c18-17(19,20)14-10-15(12-4-5-12)22-16(13(14)11-21)24-9-8-23-6-2-1-3-7-23/h10,12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEAUPBBZHUKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3CC3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Phenethylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2486397.png)
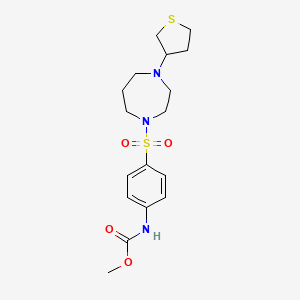

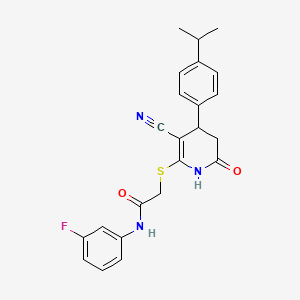
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B2486406.png)
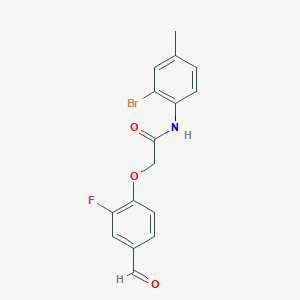

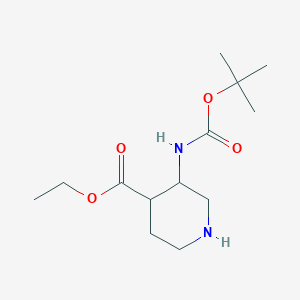

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2486413.png)
![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)
